molecular formula C20H22BrN3O2S B10835795 Pyrazole derivative 65

Pyrazole derivative 65

Cat. No.: B10835795
M. Wt: 448.4 g/mol
InChI Key: BDSMHQBMCUYDCT-UHFFFAOYSA-N
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Description

Pyrazole derivative 65 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 65 typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of acetylenic ketones with phenylhydrazine in the presence of a catalyst such as iodine. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize transition-metal catalysts and photoredox reactions to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: Pyrazole derivative 65 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in alkaline conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazolines.

    Substitution: Halogenated pyrazoles.

Mechanism of Action

The mechanism of action of pyrazole derivative 65 involves its interaction with specific molecular targets and pathways. For example, some pyrazole derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, pyrazole derivatives can exert anticancer effects . Additionally, pyrazole derivatives can interact with enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22BrN3O2S

Molecular Weight

448.4 g/mol

IUPAC Name

4-[5-(4-bromophenyl)-3-(3-methylbutyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C20H22BrN3O2S/c1-14(2)3-8-17-13-20(15-4-6-16(21)7-5-15)24(23-17)18-9-11-19(12-10-18)27(22,25)26/h4-7,9-14H,3,8H2,1-2H3,(H2,22,25,26)

InChI Key

BDSMHQBMCUYDCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NN(C(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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